N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide

NADPH oxidase inhibition NOX isoform selectivity quinazolinone pharmacophore

This quinazolinone-based NADPH oxidase inhibitor provides the minimal steric bulk reference point for the N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl] amide congeneric series. Use it to systematically map the steric and electronic tolerance of the target NOX isoform binding pocket against bulkier amide analogs. The 2-fluoro substitution enables ADME panel comparisons with non-fluorinated derivatives. Orthogonal chemotype distinct from apocynin and pyrazolopyridine-diones (setanaxib class) for target-specific NOX inhibition validation.

Molecular Formula C18H16FN3O2
Molecular Weight 325.3 g/mol
CAS No. 899758-23-7
Cat. No. B6513424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide
CAS899758-23-7
Molecular FormulaC18H16FN3O2
Molecular Weight325.3 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)F
InChIInChI=1S/C18H16FN3O2/c1-3-17(23)21-16-10-12(8-9-14(16)19)22-11(2)20-15-7-5-4-6-13(15)18(22)24/h4-10H,3H2,1-2H3,(H,21,23)
InChIKeyBZKODDDSQJXFLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide (CAS 899758-23-7): Procurement-Relevant Identity and Class Context


N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide (CAS 899758-23-7, molecular formula C18H16FN3O2, molecular weight 325.3 g/mol) is a synthetic small-molecule quinazolinone derivative featuring a 2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl core linked via a fluoro-substituted phenyl bridge to a propanamide side chain . The compound belongs to a broader class of quinazolinone-based NADPH oxidase (NOX) inhibitors under investigation by Emory University and collaborators for therapeutic applications in inflammatory diseases, fibrotic disorders, and neurological conditions [1]. It is supplied as a white to off-white solid for research use by specialty chemical vendors .

Why Generic Substitution Fails for N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide: Structural Determinants of Target Engagement


Quinazolinone-based NADPH oxidase inhibitors cannot be treated as interchangeable commodities. The propanamide side chain at the N-phenyl position of this compound represents a specific structural vector that distinguishes it from both the pyrazolopyridine-dione class (e.g., setanaxib/GKT137831, which engages NOX1/4 via a distinct pharmacophore with Ki values of 110–140 nM) [1] and from other quinazolinone derivatives bearing bulkier amide substituents (e.g., phenoxyacetamide, dimethoxybenzamide, or halo-benzamide analogs sharing the identical 2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl scaffold but differing in terminal amide groups) . Even within the same quinazolinone scaffold series, the steric and electronic properties of the terminal amide dictate NOX isoform selectivity, cellular permeability, and resistance to amide hydrolysis—parameters that directly impact experimental reproducibility and cross-study comparability [2].

N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide: Quantitative Differentiation Evidence for Procurement Decisions


Scaffold-Class Distinction from Pyrazolopyridine-Dione NOX Inhibitors (Setanaxib/GKT137831)

The target compound belongs to the quinazolinone scaffold class of NOX inhibitors, which is structurally and pharmacophorically distinct from the pyrazolopyridine-dione class represented by setanaxib (GKT137831, CAS 1218942-37-0). Setanaxib has been characterized as a dual NOX1/NOX4 inhibitor with Ki values of 110 nM and 140 nM, respectively, and 15-fold selectivity over NOX2 [1]. The quinazolinone scaffold, as disclosed in Emory University patents, has been developed to address different NOX isoform selectivity profiles and may offer orthogonal binding modes to the NADPH oxidase active site compared to pyrazolopyridine-diones [2]. Importantly, no direct head-to-head comparison data between these two scaffold classes under identical assay conditions has been published.

NADPH oxidase inhibition NOX isoform selectivity quinazolinone pharmacophore

Differentiation Among Quinazolinone Amide Congeners: Propanamide vs. Bulkier Amide Side Chains

Within the series of N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl] amide derivatives, the target compound bears the smallest terminal amide substituent (propanamide, –COCH2CH3), in contrast to closely related analogs featuring bulkier groups: 2-phenoxyacetamide (CAS 899980-39-3, MW 403.41), 2,6-dimethoxybenzamide (CAS 899758-41-9), 2-(4-fluorophenyl)acetamide (CAS 899758-37-3), and 2-bromobenzamide (CAS 941945-67-1, MW 452.28) . The propanamide side chain confers the lowest molecular weight (325.3 g/mol) and the smallest steric footprint within this congeneric series. Reduced steric bulk at the amide position is generally associated with higher aqueous solubility, lower logP, and potentially distinct membrane permeability and metabolic stability profiles, though experimental physicochemical data for this specific compound remain unpublished .

quinazolinone derivatives amide side chain SAR physicochemical properties

Quinazolinone Core vs. Apocynin: Mechanistic Class Differentiation for NADPH Oxidase Inhibition Studies

Apocynin (4-hydroxy-3-methoxyacetophenone, CAS 498-02-2) is the most widely used NADPH oxidase inhibitor in preclinical research but is now recognized to act primarily as an antioxidant rather than a direct NOX enzyme inhibitor in vascular systems, and lacks NOX isoform selectivity [1]. In contrast, the quinazolinone class—including the Emory University series to which the target compound is structurally related—has been explicitly designed as direct, isoform-selective NOX enzyme inhibitors through rational medicinal chemistry [2]. Apocynin's reported mechanism involves blocking p47phox translocation in leukocytes, whereas quinazolinone-based inhibitors are designed to target the catalytic dehydrogenase domain of specific NOX isoforms [3]. This mechanistic distinction means that experimental results obtained with apocynin cannot be extrapolated to quinazolinone-based NOX inhibitors and vice versa.

NADPH oxidase NOX inhibitor chemotype mechanism of action

Fluorine Substitution Pattern on the Central Phenyl Ring: Differentiation from Non-Fluorinated and Differently Fluorinated Quinazolinone Analogs

The target compound incorporates a single fluorine atom at the 2-position of the central phenyl ring (ortho to the amide nitrogen). This 2-fluoro substitution pattern is a well-established medicinal chemistry strategy to modulate pKa of the adjacent anilide NH, influence the conformation of the amide bond, and potentially reduce oxidative metabolism at the phenyl ring [1]. Within the broader quinazolinone patent literature, the identity and position of halogen substituents on the central phenyl ring are explicitly claimed as variables affecting NOX inhibitory potency and isoform selectivity [2]. Non-fluorinated or differently halogenated analogs sharing the same core would be expected to exhibit altered target engagement and pharmacokinetic profiles, though direct comparative data for this specific compound series have not been disclosed in the public domain.

fluorine medicinal chemistry metabolic stability quinazolinone SAR

N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide: Evidence-Anchored Research Application Scenarios


Structure-Activity Relationship (SAR) Probe for Quinazolinone Amide Side Chain Optimization

This compound serves as the minimal steric bulk reference point within the N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl] amide congeneric series, as established in Section 3, Evidence Item 2 . Medicinal chemistry teams can systematically compare its biological activity against bulkier amide analogs (phenoxyacetamide, dimethoxybenzamide, bromobenzamide derivatives) to map the steric and electronic tolerance of the target NOX isoform binding pocket.

Quinazolinone Chemotype Control in NOX Inhibitor Mechanistic Studies

For laboratories investigating NADPH oxidase biology, this compound provides a quinazolinone-scaffold tool compound that is mechanistically distinct from both apocynin (antioxidant/radical scavenger) and pyrazolopyridine-diones (setanaxib class), as discussed in Section 3, Evidence Items 1 and 3 [1][2]. It enables orthogonal chemotype testing to distinguish scaffold-specific effects from target-specific NOX inhibition in phenotypic assays.

Fluorinated Analog Reference for Physicochemical and Metabolic Profiling

The 2-fluoro substitution on the central phenyl ring, as identified in Section 3, Evidence Item 4, provides a defined fluorine-containing probe for evaluating the impact of ortho-fluorination on amide conformation, metabolic stability, and membrane permeability in the quinazolinone series [3]. This compound can serve as a comparator in ADME panels against non-fluorinated or differently halogenated quinazolinone derivatives.

Patent Landscape Validation and Freedom-to-Operate Analysis

As a compound structurally encompassed by the generic Markush claims of Emory University's quinazoline/quinazolinone NOX inhibitor patent families (US 2015/0110723 A1, US 2024/0208944 A1), this specific propanamide derivative serves as a concrete exemplar for intellectual property due diligence and freedom-to-operate assessments in the NADPH oxidase inhibitor space [1].

Quote Request

Request a Quote for N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.